molecular formula C18H18O4 B14374866 4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate CAS No. 90233-48-0

4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate

Cat. No.: B14374866
CAS No.: 90233-48-0
M. Wt: 298.3 g/mol
InChI Key: CNUQRGNERMDVKD-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to an ethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-(ethoxycarbonyl)phenylboronic acid with 4-ethylbenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate involves its interaction with various molecular targets. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of carboxylic acids and alcohols. The pathways involved in these reactions are influenced by the electronic and steric properties of the ester groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxycarbonyl)phenyl 4-ethylbenzoate is unique due to its dual ester functionality, which allows for diverse chemical reactivity and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research and industrial uses.

Properties

CAS No.

90233-48-0

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(4-ethoxycarbonylphenyl) 4-ethylbenzoate

InChI

InChI=1S/C18H18O4/c1-3-13-5-7-15(8-6-13)18(20)22-16-11-9-14(10-12-16)17(19)21-4-2/h5-12H,3-4H2,1-2H3

InChI Key

CNUQRGNERMDVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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